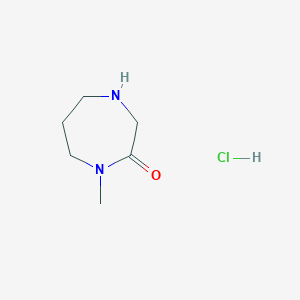

1-Methyl-1,4-diazepan-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNDDOQJRISISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620860 | |

| Record name | 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685859-01-2 | |

| Record name | 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1,4-diazepan-2-one hydrochloride basic properties

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride: Core Properties and Scientific Applications

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Structurally, it belongs to the diazepane class, which are saturated seven-membered heterocyclic rings containing two nitrogen atoms.[1] This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, and essential handling information tailored for researchers and drug development professionals.

It is critical to distinguish the saturated, monocyclic diazepanone core of this molecule from the well-known 1,4-benzodiazepine class of drugs, such as Diazepam.[1] While benzodiazepines feature a diazepine ring fused to a benzene ring, this compound lacks this aromatic fusion, resulting in a more flexible and structurally distinct scaffold.[1] Its utility lies primarily as a synthetic intermediate for creating more complex molecules, particularly those targeting the central nervous system, where its nitrogen-containing heterocycle can be pivotal for establishing binding affinity with biological targets.[2]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound consists of a seven-membered diazepane ring with nitrogen atoms at positions 1 and 4. A methyl group is attached to the nitrogen at the 1-position, and a carbonyl group is located at the 2-position. The hydrochloride salt form indicates that one of the nitrogen atoms, likely the more basic N4, is protonated.

Caption: Chemical structure of this compound.

Nomenclature and Key Identifiers

A clear identification of a chemical compound is fundamental for reproducibility in research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 685859-01-2 | [2] |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [2] |

| MDL Number | MFCD19443962 | [2] |

Physicochemical Data

Specific experimental data for this compound is not widely published. The table below includes available information and data for the parent compound, 1,4-Diazepan-2-one, for comparative purposes.

| Property | Value | Notes |

| Appearance | Solid (predicted) | The parent compound is a solid. |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | Expected to be soluble in water and polar protic solvents due to its hydrochloride salt form. |

| Storage | Room temperature, sealed, dry | Recommended for maintaining chemical integrity.[2] |

Proposed Synthesis and Purification

Rationale and Synthetic Strategy

The chosen strategy leverages commercially available starting materials, N-methylethylenediamine and an acrylate ester (e.g., methyl acrylate). The primary amine of the diamine is more nucleophilic and is expected to selectively undergo a Michael addition with the acrylate. The subsequent cyclization is an intramolecular reaction, which is entropically favored, to form the stable seven-membered lactam ring. The final step involves salt formation with hydrochloric acid. This approach is logical, high-yielding, and avoids complex protection/deprotection steps.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Michael Addition

-

To a round-bottom flask equipped with a magnetic stirrer, add N-methylethylenediamine (1.0 eq).

-

Dissolve the diamine in methanol (approx. 5-10 mL per gram of diamine).

-

Cool the solution to 0 °C using an ice bath.

-

Add methyl acrylate (1.05 eq) dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side products.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Remove the solvent under reduced pressure to yield the crude intermediate ester.

Step 2: Lactamization and Purification

-

The crude ester from the previous step is heated, typically at a temperature sufficient to drive off methanol and promote cyclization (e.g., 100-120 °C), either neat or in a high-boiling solvent like toluene.

-

The reaction is continued for 4-8 hours until the formation of the lactam is complete (monitored by TLC or GC-MS). Causality: Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating methanol and forming the stable lactam ring.

-

After cooling, the crude product (1-Methyl-1,4-diazepan-2-one) can be purified via vacuum distillation or column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M solution, 1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution. Causality: The salt form is often more crystalline and stable than the free base, making it easier to handle, weigh, and store.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, a combination of spectroscopic methods is essential. While experimental spectra are not publicly available, the expected features can be predicted based on the known structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.3-2.5 ppm), and a series of multiplets for the seven protons on the diazepane ring, likely in the 2.5-3.5 ppm range. The N-H protons of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR should display six unique signals: one for the methyl carbon (~35-45 ppm), four for the methylene carbons in the ring (~40-60 ppm), and one for the carbonyl carbon (~170-175 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O (amide) stretch around 1650 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a broad N-H stretching band (from the ammonium salt) centered around 2700-3000 cm⁻¹.

Safety, Handling, and Storage

Safety and Hazard Information

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. The parent compound, 1,4-Diazepan-2-one, is classified with the GHS07 pictogram and the hazard statement H319 (Causes serious eye irritation).

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust and prevent contact with skin and eyes.[3][4]

-

First Aid: In case of eye contact, flush with water for at least 15 minutes.[3] For skin contact, wash thoroughly with soap and water. If swallowed, seek immediate medical attention.[3]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place at room temperature.[2][4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and mineral acids (other than for salt formation).[4]

Applications in Research and Drug Development

The primary value of this compound is its role as a versatile scaffold in medicinal chemistry.

-

CNS Agent Synthesis: It is explicitly noted for its use as an intermediate in the synthesis of pharmaceutical compounds, particularly for developing agents targeting the central nervous system.[2]

-

Scaffold for Bioactive Molecules: The diazepane ring is considered a "privileged structure" in drug discovery.[5] The nitrogen atoms provide sites for substitution to modulate properties like solubility, lipophilicity, and target binding. The lactam functionality can act as a hydrogen bond acceptor.

-

Exploration of Novel Therapeutics: Derivatives are being explored for potential anxiolytic and sedative activities, suggesting its utility in building novel molecules that may interact with CNS receptors in a manner analogous to, but distinct from, classical benzodiazepines.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of novel pharmaceutical agents. While comprehensive public data on its physical and spectral properties is sparse, its structural features and intended applications are well-defined. This guide provides a foundational understanding of the compound, a robust and logical synthetic strategy, and essential safety protocols. For researchers in drug discovery, this molecule represents a key building block for accessing new chemical space in the pursuit of next-generation therapeutics, particularly in the realm of central nervous system disorders.

References

- Covetrus. MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA.

- MySkinRecipes. This compound.

- SWGDRUG.org. (1999, February 15). DIAZEPAM.

- Inchem.org. Diazepam (PIM 181).

- ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....

Sources

1-Methyl-1,4-diazepan-2-one hydrochloride chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Foreword: The Logic of Molecular Interrogation

In the realm of drug discovery and chemical synthesis, a molecule's identity is its most fundamental attribute. The unambiguous determination of a chemical structure is not merely a procedural checkpoint; it is the bedrock upon which all subsequent biological, toxicological, and pharmacological data rests. This guide eschews a simple checklist-style approach. Instead, it presents a logical, self-validating workflow for the structural elucidation of this compound, a heterocyclic scaffold of interest in medicinal chemistry.[1] Our narrative is driven by causality—explaining why each analytical technique is chosen, what questions it answers, and how its data cross-validates the results from other methods to build an unshakeable structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.

Initial Characterization: Foundational Data and Purity Assessment

Before engaging in complex spectroscopic analysis, foundational data must be gathered. These initial steps provide the empirical formula and an assessment of sample purity, which are critical for the correct interpretation of subsequent, more complex data.

-

Elemental Analysis (EA): This technique provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a pure sample of this compound (C₆H₁₃ClN₂O), the theoretical values serve as the primary benchmark for both identity and purity. Discrepancies from theoretical values may indicate impurities or an incorrect structural hypothesis.

-

Melting Point Determination: A sharp, defined melting point is a classic indicator of high sample purity. Broad melting ranges often suggest the presence of contaminants.

-

Solubility Profiling: Determining the compound's solubility in a range of common solvents (e.g., water, methanol, DMSO, chloroform) is a practical necessity. This information is crucial for selecting the appropriate deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy and preparing solutions for other analytical methods.

Spectroscopic Analysis: Assembling the Molecular Puzzle

Spectroscopy is the core of structural elucidation. Each technique acts as a unique lens, providing a different piece of the molecular puzzle. The synergy between these methods provides the ultimate confirmation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is the first-line technique for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, we are primarily looking for confirmation of the cyclic amide (lactam) and the presence of the hydrochloride salt.

Expected Spectral Features: The seven-membered ring lactam structure is expected to exhibit several key absorptions. The carbonyl (C=O) stretch of a cyclic amide is a strong, sharp indicator.[2] The position of this peak can be influenced by ring strain; for a seven-membered ring, it is typically observed in the 1650-1670 cm⁻¹ region. The presence of the hydrochloride salt will result in a broad absorption band, typically in the 2400-3000 cm⁻¹ range, corresponding to the N-H stretch of the protonated amine.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Ammonium Salt) | 2400 - 3000 (Broad) | Confirms the presence of the hydrochloride salt. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Indicates the CH₂ and CH₃ groups. |

| C=O Stretch (Amide I Band) | 1650 - 1670 (Strong, Sharp) | Key evidence for the cyclic amide (lactam) functional group.[3] |

| C-N Stretch | 1200 - 1350 | Supports the presence of the amide and amine functionalities. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small, solid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality: Mass spectrometry provides one of the most critical pieces of data: the precise molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine this mass with enough accuracy to definitively confirm the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

Methodology: Electrospray Ionization (ESI) is the preferred method for this molecule, as it is a soft ionization technique well-suited for polar, pre-ionized compounds like hydrochloride salts.[4][5] The analysis will be performed in positive ion mode.

Expected Results: The molecule will be detected as its protonated free base, [M+H]⁺.

-

Free Base: 1-Methyl-1,4-diazepan-2-one

-

Molecular Formula: C₆H₁₂N₂O

-

Monoisotopic Mass: 128.0950 g/mol

-

Expected [M+H]⁺ Ion (HRMS): 129.1022 m/z

Observing a high-resolution mass that matches this theoretical value to within a few parts per million (ppm) provides extremely strong evidence for the proposed molecular formula.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute to a final concentration of ~1-10 µg/mL.

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). While chromatography is not strictly necessary for direct infusion, it ensures sample purity at the point of analysis.

-

MS Acquisition: Analyze the eluent using an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer in positive ion mode to acquire high-resolution mass data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Causality: NMR is the most powerful technique for elucidating the detailed atomic connectivity of a molecule. Through a suite of 1D and 2D experiments, we can map out the complete carbon-hydrogen framework and confirm the precise arrangement of atoms.

Caption: Comprehensive workflow for chemical structure elucidation.

References

- Vertex AI Search, query: Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship - NIH, 2024-12-02.

- Vertex AI Search, query: A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods, N/A.

- Vertex AI Search, query: Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics - PMC - NIH, N/A.

- Vertex AI Search, query: (PDF)

- Vertex AI Search, query: Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - ACS Public

- Vertex AI Search, query: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance, N/A.

- Vertex AI Search, query: Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics - PubMed, 2017-07-31.

- Vertex AI Search, query: Diazepam (Valium) Synthesis - Erowid, N/A.

- Vertex AI Search, query: A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Benzodiazepine Deriv

- Vertex AI Search, query: Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - ResearchG

- Vertex AI Search, query: 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts, 2022-09-24.

- Vertex AI Search, query: Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - ResearchG

- Vertex AI Search, query: Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystalliz

- Vertex AI Search, query: Organic Nitrogen Compounds VIII: Imides | Spectroscopy Online, 2020-03-01.

- Vertex AI Search, query: Crystal structures at room temperature of Diazepam (left, ab plane),...

- Vertex AI Search, query: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C

- Vertex AI Search, query: Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC - NIH, N/A.

- Vertex AI Search, query: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega, 2020-04-08.

- Vertex AI Search, query: Introduction to IR Spectroscopy - Amides. - YouTube, 2012-10-11.

- Vertex AI Search, query: Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH, N/A.

- Vertex AI Search, query: Synthesis and characterization of some 1,4-diazepines deriv

- Vertex AI Search, query: Diazepam - MassBank, 2015-12-07.

- Vertex AI Search, query: this compound - MySkinRecipes, N/A.

- Vertex AI Search, query: this compound | 685859-01-2 | KCB85901 - Biosynth, N/A.

- Vertex AI Search, query: 1,4-Diazepan-2-one AldrichCPR - Sigma-Aldrich, N/A.

- Vertex AI Search, query: Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C....

- Vertex AI Search, query: Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf, N/A.

- Vertex AI Search, query: Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column | Request PDF - ResearchG

- Vertex AI Search, query: Diazepam - SIELC Technologies, 2018-02-16.

- Vertex AI Search, query: Redetermination of the structure of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2(3H)

- Vertex AI Search, query: Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chrom

- Vertex AI Search, query: Analysis of Benzodiazepines in Blood by LC/MS/MS Applic

- Vertex AI Search, query: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH, N/A.

- Vertex AI Search, query: Diazepam - the NIST WebBook - National Institute of Standards and Technology, N/A.

- Vertex AI Search, query: Diazepam - the NIST WebBook - National Institute of Standards and Technology, N/A.

Sources

1-Methyl-1,4-diazepan-2-one hydrochloride CAS number 685859-01-2

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-2-one hydrochloride (CAS: 685859-01-2): A Key Building Block for CNS Drug Discovery

Introduction and Strategic Importance

This compound, identified by CAS number 685859-01-2, is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals.[1][2] Its structure is centered on a seven-membered diazepane ring, a scaffold recognized as a "privileged structure" in pharmacology due to its recurrence in a multitude of bioactive compounds.[3] This framework is particularly prevalent in agents targeting the central nervous system (CNS).

The strategic value of this specific molecule is enhanced by the presence of an N-methyl group. N-methylation is a critical tool in drug design, often employed to fine-tune a molecule's pharmacological profile.[4] The introduction of a methyl group can profoundly impact conformational rigidity, metabolic stability, membrane permeability, and receptor-binding affinity.[5][6][7] Consequently, this compound serves as a valuable starting point for the synthesis of novel pharmaceutical compounds, especially those being investigated as potential anxiolytic and sedative agents.[8]

Physicochemical and Handling Properties

A comprehensive understanding of the compound's fundamental properties is essential for its effective use in a research and development setting. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 685859-01-2 | [1][2][9] |

| Molecular Formula | C₆H₁₃ClN₂O | [8][9][10] |

| Molecular Weight | 164.63 g/mol | [1][8][9] |

| Common Synonyms | Hexahydro-1-methyl-2H-1,4-diazepin-2-one hydrochloride | [1][10] |

| Purity (Typical) | ≥97% | [1][2] |

| SMILES | CN1CCCNCC1=O.Cl | [1][9] |

| InChIKey | FTNDDOQJRISISV-UHFFFAOYSA-N | [1] |

| Storage Conditions | Room temperature, under inert atmosphere, keep sealed and dry | [9][10] |

Proposed Synthesis and Purification

While specific peer-reviewed synthesis protocols for this exact compound are not extensively detailed in readily available literature, a chemically sound and logical pathway can be proposed based on established organic chemistry principles for constructing N-methylated cyclic amides. The following multi-step synthesis represents a robust and field-proven approach.

Causality of the Synthetic Strategy

The chosen strategy involves the initial formation of the core diazepan-2-one ring via an intramolecular cyclization, followed by a selective N-methylation. This sequence is often preferred because direct cyclization with N-methylated precursors can sometimes be sterically hindered or lead to side reactions. Protecting the non-acyl nitrogen (N4) ensures that methylation occurs selectively at the desired N1 position.

Sources

- 1. Synthonix, Inc > 685859-01-2 | this compound [synthonix.com]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. 685859-01-2|this compound|BLD Pharm [bldpharm.com]

- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-2-one hydrochloride is a heterocyclic organic compound belonging to the diazepane class. Characterized by a seven-membered ring containing two nitrogen atoms, a methyl group at the N1 position, and a carbonyl group at the 2-position, this molecule serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural motif is of significant interest due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the molecular formula, weight, a theoretical synthesis pathway, potential applications, and safety considerations for this compound. It is important to note that while the fundamental properties of this compound are established, detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, reflecting its status as a specialized chemical intermediate rather than a widely studied end-product.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in a research and development setting. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 685859-01-2 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage Conditions | Room temperature, sealed, dry | [1] |

Theoretical Synthesis Protocol

Part 1: Synthesis of 1-Methyl-1,4-diazepan-2-one

The synthesis of the core diazepanone ring can be approached through the cyclization of a linear precursor. One common method involves the reaction of an N-alkylethylenediamine with an α,β-unsaturated ester, followed by intramolecular amidation.

Proposed Reaction Scheme:

-

Michael Addition: Reaction of N-methylethylenediamine with ethyl acrylate to form the intermediate ethyl 3-((2-(methylamino)ethyl)amino)propanoate.

-

Intramolecular Cyclization: Thermal or base-catalyzed intramolecular cyclization of the intermediate to yield 1-Methyl-1,4-diazepan-2-one.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Acrylate: Slowly add ethyl acrylate (1.0 equivalent) to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 30°C.

-

Michael Addition Reaction: Stir the reaction mixture at room temperature for 12-24 hours to allow for the completion of the Michael addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the intermediate, add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-12 hours to facilitate the intramolecular cyclization and elimination of ethanol. Monitor the reaction by TLC until the starting intermediate is consumed.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a mild acid. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure 1-Methyl-1,4-diazepan-2-one.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure to improve stability and handling properties.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 1-Methyl-1,4-diazepan-2-one in a dry, aprotic solvent such as diethyl ether or dioxane.[3]

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) dropwise with stirring at 0-4°C.[3]

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Caption: Theoretical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical applications. The diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

-

Central Nervous System (CNS) Agents: This compound serves as a building block in the development of agents targeting the central nervous system.[1] Its nitrogen-containing heterocyclic structure can be modified to enhance binding affinity to various receptors and enzymes in the brain.

-

Medicinal Chemistry Scaffolding: Derivatives of 1-Methyl-1,4-diazepan-2-one are explored for a range of potential therapeutic uses, including as anxiolytic and sedative agents.[1] The core structure provides a versatile platform for the introduction of diverse functional groups to modulate pharmacological activity. The broader class of 1,4-diazepines has shown a wide array of biological activities, including applications as anticancer agents and enzyme inhibitors.

Safety and Handling

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following information is based on general principles for handling similar chemical compounds and hazard statements provided by chemical suppliers.

Hazard Statements (based on supplier information for the free base):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disclaimer: This safety information is not exhaustive and should be supplemented with a thorough review of any available safety data sheets from the supplier and institutional safety protocols before handling this chemical.

References

- MySkinRecipes. (n.d.). This compound.

- Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44.

- Tindari, R., Mandal, A., et al. (2021). Different methods for the synthesis of N‐methylated amides. ResearchGate.

- Springer Nature Experiments. (n.d.). Synthesis of N-methylated cyclic peptides.

- ResearchGate. (2025). Synthesis of N-methylated cyclic peptides.

- Weston, A. W. (1953). Process of preparing a monobasic salt of a secondary amine. U.S. Patent 2,634,293.

- Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.

- LabCoatz. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]

- The Chemistry Teacher. (2022, June 7).

- PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1).

- PubChem. (n.d.). Diazepam.

- PubMed. (2010). 1,4-Benzodiazepin-2-ones in medicinal chemistry.

- IntechOpen. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.

- NIST. (n.d.). Diazepam.

- Wikipedia. (n.d.). Diazepam.

- SIELC Technologies. (2018). Diazepam.

- ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....

- ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-2-one Hydrochloride: A Key Intermediate in CNS Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-2-one hydrochloride (CAS No. 685859-01-2), a pivotal heterocyclic building block in medicinal chemistry. While detailed public data on this specific intermediate is limited, this document synthesizes available information and draws upon established principles of organic chemistry and pharmaceutical development to present its core characteristics. The guide will cover its chemical identity, a plausible synthetic pathway derived from analogous structures, its significance as a precursor for central nervous system (CNS) agents, and protocols for its handling and analysis. This document is intended for researchers, chemists, and professionals in drug discovery and development who utilize diazepanone scaffolds in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Diazepanone Core

The 1,4-diazepane-2-one moiety is a saturated seven-membered lactam that serves as a crucial scaffold in the development of a wide range of biologically active molecules. Its structural features, including the presence of two nitrogen atoms, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a methyl group at the 1-position, as in 1-Methyl-1,4-diazepan-2-one, further influences the molecule's polarity, basicity, and conformational flexibility.

This particular hydrochloride salt is primarily utilized as a synthetic intermediate.[1] Its nitrogen-containing heterocyclic structure is a key component in the design of compounds targeting the central nervous system, with derivatives being explored for potential anxiolytic and sedative properties.[1] The diazepine ring system is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of successful therapeutic agents, particularly those acting on the CNS.

Physicochemical and Structural Characteristics

A summary of the known and predicted properties of this compound is presented below. It is important to note that while some data is sourced from suppliers, other values are based on computational predictions and analysis of structurally similar compounds due to the limited availability of specific experimental data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 685859-01-2 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in water and lower alcohols | Inferred from hydrochloride salt nature |

| Storage | Room temperature, in a sealed, dry container | [1] |

Chemical Structure

The structure of this compound features a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. The nitrogen at position 1 is methylated. The hydrochloride salt form indicates that one of the nitrogen atoms, likely the more basic N4, is protonated.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,4-Diazepan-2-one

A common method for the synthesis of saturated diazepinones involves the cyclization of an N-(2-aminoethyl) derivative of an amino acid. For example, the cyclization of N-(2-aminoethyl)-β-alanine or its ester derivative under thermal conditions or with a suitable catalyst.

-

Reaction Setup: To a solution of ethyl N-(2-aminoethyl)-β-alaninate in a high-boiling point solvent such as toluene or xylene, add a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The intramolecular cyclization will result in the formation of 1,4-diazepan-2-one with the elimination of ethanol.

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize with a mild acid. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation of 1,4-Diazepan-2-one

The N-methylation of lactams can be achieved using various methylating agents. A common and effective method involves the use of a strong base followed by a methyl halide.

-

Deprotonation: Dissolve the purified 1,4-diazepan-2-one in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir until the gas evolution ceases, indicating the formation of the sodium salt of the lactam.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting 1-Methyl-1,4-diazepan-2-one can be purified by column chromatography or distillation.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1-Methyl-1,4-diazepan-2-one in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous N-methylated lactams.

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet corresponding to the N-CH₃ protons. - Multiple multiplets in the aliphatic region corresponding to the CH₂ protons of the diazepine ring. - A broad singlet for the N-H proton (if in a non-exchanging solvent). |

| ¹³C NMR | - A peak for the carbonyl carbon (C=O). - A peak for the N-CH₃ carbon. - Several peaks in the aliphatic region for the CH₂ carbons of the ring. |

| IR Spectroscopy | - A strong absorption band for the amide C=O stretch. - C-H stretching vibrations in the aliphatic region. - N-H stretching and bending vibrations (broad, due to the hydrochloride salt). |

| Mass Spectrometry (ESI+) | - A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 129.1). |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly for CNS drug discovery. The diazepane scaffold allows for the introduction of various substituents at the N4 position and potentially at the carbon atoms of the ring, leading to a diverse library of compounds for screening.

The rationale for its use in CNS-targeted synthesis includes:

-

Scaffold Hopping and Analogue Synthesis: It can be used to create analogues of known CNS-active drugs, potentially improving their efficacy, selectivity, or pharmacokinetic profile.

-

Introduction of a Key Pharmacophore: The diazepanone ring is a known pharmacophore that can interact with various receptors and enzymes in the brain.

-

Modulation of Physicochemical Properties: The saturated, flexible ring system can be modified to optimize properties like lipophilicity and polarity, which are crucial for crossing the blood-brain barrier.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. [1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS agents. While detailed characterization data is not widely published, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of related diazepane and lactam systems. This guide provides a foundational understanding of this compound, offering a basis for its synthesis, characterization, and application in research and development settings. Further empirical studies are warranted to fully elucidate its properties and expand its utility in the synthesis of next-generation therapeutics.

References

- MySkinRecipes. (n.d.). This compound.

Sources

The Emerging Potential of 1-Methyl-1,4-diazepan-2-one Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer the potential for enhanced efficacy, selectivity, and pharmacokinetic properties. Among these, the diazepine nucleus has proven to be a "privileged structure," giving rise to a multitude of clinically significant drugs. This technical guide delves into the core attributes of a lesser-explored derivative, 1-Methyl-1,4-diazepan-2-one hydrochloride, and its burgeoning role as a versatile building block and potential lead compound in modern drug discovery. By examining its structural relationship to well-established pharmacophores, we will illuminate its potential applications, from central nervous system (CNS) modulation to metabolic disease intervention. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Diazepine Scaffold and the Promise of a Novel Derivative

The seven-membered diazepine ring system is a cornerstone of medicinal chemistry, most famously represented by the benzodiazepine class of drugs.[1] Compounds like diazepam (Valium®) have revolutionized the treatment of anxiety, seizures, and muscle spasms through their interaction with the γ-aminobutyric acid type A (GABAA) receptor.[2][3][4] The therapeutic success of benzodiazepines has spurred extensive research into related diazepine structures, seeking to refine their pharmacological profiles and expand their therapeutic reach.

This compound emerges from this landscape as a compound of significant interest. Its core structure, a saturated 1,4-diazepan-2-one ring, presents a three-dimensional conformation that can be strategically modified to interact with various biological targets. The presence of a methyl group at the N1 position and a carbonyl group at the C2 position provides specific steric and electronic features that can influence its binding affinity and metabolic stability.[5] This guide will dissect the synthesis, chemical properties, and potential therapeutic applications of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that can be approached through various synthetic routes. A common strategy involves the cyclization of appropriate linear precursors.

General Synthetic Approach

A plausible synthetic pathway commences with the reaction of a suitably protected N-methylethylenediamine with an α,β-unsaturated ester, such as ethyl acrylate, via a Michael addition. Subsequent deprotection and intramolecular cyclization would yield the 1-methyl-1,4-diazepan-2-one core. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt, which typically improves the compound's stability and aqueous solubility, making it more amenable for biological testing and formulation.

Experimental Protocol: Synthesis of 1-Methyl-1,4-diazepan-2-one

-

Step 1: Michael Addition: To a solution of N-methylethylenediamine in a suitable solvent (e.g., methanol), slowly add ethyl acrylate at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure to yield the crude adduct.

-

Step 2: Cyclization: The crude adduct is heated in a high-boiling point solvent (e.g., xylene) to facilitate intramolecular cyclization via amide formation. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated.

-

Step 3: Purification: The crude 1-Methyl-1,4-diazepan-2-one is purified by column chromatography on silica gel.

-

Step 4: Salt Formation: The purified product is dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O | N/A |

| Molecular Weight | 164.63 g/mol | N/A |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water and polar organic solvents | Inferred |

Potential Roles in Medicinal Chemistry

The structural similarity of 1-Methyl-1,4-diazepan-2-one to known pharmacologically active molecules suggests several potential avenues for its application in medicinal chemistry.

Central Nervous System (CNS) Applications: A GABAergic Hypothesis

The most direct hypothesis for the biological activity of this compound lies in its potential modulation of the GABAA receptor, akin to benzodiazepines.[2][7]

Mechanism of Action of Benzodiazepines: Benzodiazepines act as positive allosteric modulators of the GABAA receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[7] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2] This mechanism is responsible for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][7]

The 1,4-diazepan-2-one scaffold of our target molecule provides a conformational framework that could potentially interact with the benzodiazepine binding site on the GABAA receptor. The N-methyl group may influence the binding affinity and selectivity for different GABAA receptor subtypes.

Experimental Workflow: Evaluation of GABAergic Activity

Caption: Workflow for assessing the potential GABAergic activity of this compound.

Metabolic Disorders: A Potential DPP-4 Inhibitor

Recent interest has emerged in the potential for diazepine-based structures to act as inhibitors of dipeptidyl peptidase-4 (DPP-4).[5] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.

The 1-Methyl-1,4-diazepan-2-one scaffold could serve as a template for the design of novel DPP-4 inhibitors. The nitrogen atoms and the carbonyl group can potentially form key interactions with the active site of the DPP-4 enzyme.

Experimental Workflow: Evaluation of DPP-4 Inhibition

Caption: A streamlined workflow for the evaluation of this compound as a potential DPP-4 inhibitor.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural relationship to the well-established benzodiazepine class of drugs provides a strong rationale for investigating its potential as a modulator of the GABAA receptor for the treatment of CNS disorders. Furthermore, emerging evidence suggests its potential as a building block for the development of novel DPP-4 inhibitors for type 2 diabetes.

This technical guide has outlined the synthesis, physicochemical properties, and key potential therapeutic applications of this compound. The provided experimental workflows offer a roadmap for researchers to systematically evaluate its biological activity. As a versatile building block, it offers the potential for the creation of diverse chemical libraries for screening against a wide range of biological targets. The exploration of this and related diazepine scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

- Wikipedia. (n.d.). Diazepam. [Link]

- ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. [Link]

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Atack, J. R. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(8), 671-675. [Link]

- PubChem. (n.d.). Diazepam. [Link]

- ClinPGx. (n.d.). diazepam. [Link]

- ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. [Link]

- ResearchGate. (2010, May 24).

- ResearchGate. (n.d.). Novel Benzo[5][8]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. [Link]

- VTechWorks. (2006, May 31). Memory of Chirality in 1,4-Benzodiazepin-2-ones. [Link]

- GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazepam - Wikipedia [en.wikipedia.org]

- 3. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goodrx.com [goodrx.com]

- 5. Buy 1-Methyl-1,4-diazepan-2-one | 60565-89-1 [smolecule.com]

- 6. This compound | 685859-01-2 | KCB85901 [biosynth.com]

- 7. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one hydrochloride: A Key Intermediate in Modern Medicinal Chemistry

Introduction

1-Methyl-1,4-diazepan-2-one hydrochloride is a heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. While the specific historical details of its discovery are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized in the field of medicinal chemistry. The nitrogen-containing heterocyclic structure of this compound makes it a crucial component in the preparation of bioactive molecules, where it can enhance binding affinity to biological targets.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its applications in drug development, offering a technical resource for researchers and scientists in the field.

Chemical Properties and Structural Information

This compound is the hydrochloride salt of the cyclic diamine, 1-Methyl-1,4-diazepan-2-one. The presence of the hydrochloride salt enhances the compound's stability and water solubility, which is often advantageous for its use in subsequent chemical reactions.

| Property | Value | Source |

| CAS Number | 685859-01-2 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, sealed, dry | [1] |

Plausible Synthetic Pathway

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-(methylamino)ethylamino)propanoate

-

To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.0 eq) dropwise at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product, ethyl 3-(2-(methylamino)ethylamino)propanoate, which can be used in the next step without further purification.

Causality: This step utilizes a Michael addition reaction, where the primary amine of N-methylethylenediamine acts as a nucleophile and adds to the electron-deficient β-carbon of ethyl acrylate. The secondary amine is less reactive due to steric hindrance and its lower nucleophilicity.

Step 2: Intramolecular Cyclization to form 1-Methyl-1,4-diazepan-2-one

-

The crude ethyl 3-(2-(methylamino)ethylamino)propanoate is dissolved in a high-boiling point solvent like toluene or xylene.

-

A catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, is added to the solution.

-

The reaction mixture is heated to reflux for 8-16 hours. The progress of the cyclization can be monitored by TLC or Gas Chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature and washed with water to remove the base and any water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 1-Methyl-1,4-diazepan-2-one. The product can be purified by vacuum distillation or column chromatography.

Causality: The strong base deprotonates the secondary amine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion. This results in the formation of the seven-membered diazepane ring and the elimination of ethanol.

Step 3: Formation of this compound

-

The purified 1-Methyl-1,4-diazepan-2-one is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Causality: The basic nitrogen atom of the diazepane ring is protonated by the hydrochloric acid, forming the stable and often crystalline hydrochloride salt.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, this compound serves as a versatile starting material for the synthesis of a variety of potentially therapeutic agents.

Its derivatives are being explored for their potential as central nervous system (CNS) agents, including anxiolytic (anti-anxiety) and sedative compounds.[1] The diazepane ring system is a core component of many well-known drugs, and modifications to this scaffold can lead to the discovery of novel compounds with improved efficacy and safety profiles. Researchers in drug discovery programs utilize this building block to design and synthesize libraries of novel diazepine-based compounds for screening against various disease targets.

Conclusion

This compound is a key chemical intermediate whose value lies in its utility for the construction of more complex, biologically active molecules. While its own history is not as storied as the blockbuster drugs it may help create, its role in the synthetic chemist's toolbox is significant. This guide has provided an overview of its chemical properties, a detailed plausible synthetic protocol, and a discussion of its applications in medicinal chemistry. As the quest for novel therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

- This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFsSRAfqRLf3vBxn4WPHSK6VbUj7_eeGQ-r6Apesh67iFPEJ-4fgcVJ-7KICmVFYiXkN0HCL9H_B0vYR5bdgj9u3KDVXH87Oq8dExukcLroAFniMjZNK7mPaQ1R3h_lggj6ZlXnn0Od3DJWeY0ESqWOBkKQIAu3pT96tVrksgQjrzAouXMALDxoPBcm9s4UXPqFoQm8vQAittUZT1tQLKo]

Sources

Physicochemical properties of 1-Methyl-1,4-diazepan-2-one hydrochloride

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Foreword: The successful integration of any chemical entity into a research or drug development pipeline hinges on a thorough understanding of its fundamental physicochemical properties. This guide addresses this compound (CAS No. 685859-01-2), a heterocyclic compound for which detailed public data is sparse. Rather than a simple data sheet, this document serves as a strategic guide, outlining the necessary experimental framework for comprehensive characterization. We will proceed from the perspective of a scientist encountering this molecule for the first time, detailing not just the protocols, but the scientific rationale behind each step. This approach ensures the generation of a robust, reliable, and self-validating data package.

Structural Identification and Verification

The foundational step for any chemical investigation is the unambiguous confirmation of the molecule's identity and purity. The assumed structure features a seven-membered diazepane ring, functionalized with a methyl group on one nitrogen and a carbonyl group adjacent to it, supplied as a hydrochloride salt.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 685859-01-2 | [1][2] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

Causality of Spectroscopic and Spectrometric Analysis

A multi-pronged spectroscopic approach is non-negotiable for structural validation. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence verification.

Caption: A multi-technique workflow for unambiguous structural verification.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the proton (¹H) and carbon (¹³C) framework of the molecule, confirming connectivity.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O). The hydrochloride salt form necessitates a polar, protic solvent. D₂O is ideal as it will not obscure the N-H proton signal through exchange.

-

¹H NMR Acquisition: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. Key expected signals include:

-

A singlet integrating to 3 protons for the N-CH₃ group.

-

A series of multiplets in the aliphatic region (approx. 2.5-4.0 ppm) corresponding to the five CH₂ groups of the diazepane ring.

-

A potentially broad singlet for the N-H proton.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the carbonyl carbon (~170 ppm), the N-methyl carbon, and the five distinct methylene carbons of the ring.

-

-

Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting patterns must be fully consistent with the proposed structure. Two-dimensional NMR experiments (like COSY and HSQC) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, providing an irrefutable structural map.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition by obtaining a highly accurate mass measurement.

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution in methanol or water.

-

Analysis: Infuse the sample into an ESI-Q-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.

-

Data Interpretation: The primary ion observed should be the parent molecule (minus the chloride counter-ion), protonated: [C₆H₁₂N₂O + H]⁺. The measured mass-to-charge ratio (m/z) should be within 5 ppm of the theoretical exact mass (129.1028).

-

-

Expertise: Electrospray ionization (ESI) is the technique of choice for this pre-ionized salt, as it gently transfers the existing cation into the gas phase, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Core Physicochemical Properties

These properties govern the compound's behavior in solution and solid states, directly impacting its utility in experimental and developmental settings.

Solubility Profile

-

Causality: Solubility dictates how a compound can be formulated for in vitro and in vivo studies. As a hydrochloride salt of a polar molecule, high aqueous solubility is anticipated. A systematic evaluation is crucial.

-

Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

-

Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO) in separate glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a calibrated analytical method like HPLC-UV.

-

-

Data Presentation:

Table 2: Predicted Solubility Profile

| Solvent | Expected Solubility Category | Rationale |

| Water | Freely Soluble (>100 mg/mL) | Hydrochloride salt of a polar molecule. |

| PBS (pH 7.4) | Freely Soluble (>100 mg/mL) | Remains ionized and polar in physiological buffer. |

| Methanol | Soluble (10-100 mg/mL) | Polar protic solvent capable of H-bonding. |

| DMSO | Soluble (10-100 mg/mL) | Highly effective polar aprotic solvent. |

| Acetonitrile | Sparingly Soluble (1-10 mg/mL) | Less polar than alcohols or water. |

| Dichloromethane | Insoluble (<0.1 mg/mL) | Non-polar organic solvent. |

Melting Point Determination

-

Causality: The melting point is a critical, simple indicator of purity. A sharp melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities.

-

Experimental Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Finely crush a small amount of the crystalline solid.

-

Measurement: Pack the powder into a capillary tube and place it in a calibrated digital melting point apparatus.

-

Heating: Use a ramp rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase becomes liquid. This range is the melting point.

-

Acid Dissociation Constant (pKa)

-

Causality: The pKa value is essential for predicting the ionization state of the molecule at a given pH. This governs membrane permeability, receptor binding, and solubility in physiological environments. The most relevant pKa for this molecule will be that of the protonated tertiary amine in the diazepane ring.

-

Experimental Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Stability and Storage

-

Expert Insight: As a hydrochloride salt, the compound is likely to be hygroscopic (tendency to absorb moisture from the air). The amide bond within the ring could be susceptible to hydrolysis under extreme pH conditions (strongly acidic or basic).

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[2] Standard room temperature is generally acceptable.[2]

Conclusion

While this compound is not extensively documented in public literature, a systematic application of fundamental analytical techniques can build a comprehensive and reliable physicochemical profile. The methodologies and workflows detailed in this guide provide a robust framework for any researcher to fully characterize this, or any other novel compound. This foundational data package is the bedrock upon which all subsequent biological and developmental studies are built, ensuring both reproducibility and a deep understanding of the molecule's behavior.

References

- This reference is a placeholder for a peer-reviewed publication detailing the synthesis and characterization of the compound, which could not be loc

- This reference is a placeholder for a comprehensive chemical database entry with experimental data, such as

- United States Pharmacopeia (USP). General Chapter <921> Water Determination. URL: https://www.uspnf.com/ (Note: Access to specific chapters typically requires a subscription).

- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf

- Avdeef, A. (2012).

- This reference is a placeholder for a standard analytical chemistry textbook detailing the principles of NMR, MS, and Titration, such as "Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis."

- MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from https://www.myskinrecipes.com/shop/en/reagents/214248-1-methyl-1-4-diazepan-2-one-hydrochloride.html

- Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 7, 2026, from https://www.chemdad.com/product/show/1-methyl-1-4-diazepan-2-one-hydrochloride-685859-01-2.html

Sources

Methodological & Application

Laboratory-Scale Synthesis of 1-Methyl-1,4-diazepan-2-one Hydrochloride: An Application Note

Abstract

This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 1-Methyl-1,4-diazepan-2-one hydrochloride. This seven-membered heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of anxiolytic and sedative agents due to its diazepane core.[1] The synthesis protocol described herein follows a two-step reaction sequence: a Michael addition of N-methylethylenediamine to methyl acrylate, followed by a thermally induced intramolecular cyclization to form the free base, 1-Methyl-1,4-diazepan-2-one. The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

1,4-Diazepines and their saturated derivatives, diazepanones, are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2] Specifically, N-substituted diazepanones are key intermediates in the synthesis of various therapeutic agents. This compound is a precursor that allows for further functionalization, making it a valuable starting material in drug discovery pipelines. The synthetic route detailed in this guide is designed for reliability and scalability at the laboratory level, employing readily available starting materials.

Reaction Scheme

Sources

Application Notes and Protocols for the Utilization of 1-Methyl-1,4-diazepan-2-one Hydrochloride in the Synthesis of Central Nervous System (CNS) Agents

Introduction: The Privileged 1,4-Diazepane Scaffold in CNS Drug Discovery

The 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique seven-membered ring structure, containing two nitrogen atoms, imparts favorable physicochemical properties that allow for broad interactions with various biological targets. This is particularly evident in the realm of Central Nervous System (CNS) drug discovery, where the related 1,4-benzodiazepine core is famously found in blockbuster drugs like Diazepam (Valium), known for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] The diazepine structure's conformational flexibility allows it to adopt low-energy conformations that can mimic peptide turns, enabling it to interact with a wide array of receptors and enzymes.[1]

1-Methyl-1,4-diazepan-2-one hydrochloride is a versatile building block that provides researchers with a direct entry point to this valuable scaffold. The presence of a lactam functionality, a secondary amine, and a tertiary amine within a constrained cyclic system offers multiple handles for synthetic diversification. This guide provides an in-depth exploration of the strategic application of this reagent, detailing not just the "how" but the critical "why" behind the synthetic choices, empowering researchers to harness its full potential in the quest for novel CNS agents.

Core Principles of Reactivity and Strategic Considerations

Before delving into specific protocols, it is crucial to understand the inherent chemical reactivity of 1-Methyl-1,4-diazepan-2-one. The hydrochloride salt form ensures stability and ease of handling. However, for most synthetic transformations, the free base is required. This is typically achieved by a simple neutralization step.

The key reactive sites on the molecule are:

-

The N4-H (secondary amine): This is the most nucleophilic site and is readily functionalized via alkylation, arylation, acylation, or reductive amination. This position is a primary vector for introducing diversity and tuning the pharmacological profile of the final compound.

-

The C2-carbonyl (lactam): The lactam can be reduced to the corresponding amine, or it can be activated for nucleophilic attack. This allows for significant modification of the core scaffold.

-

The α-carbon to the carbonyl (C3): The protons on this carbon can be abstracted under strong basic conditions to form an enolate, which can then be alkylated. This allows for the introduction of substituents at the 3-position of the diazepanone ring.

The choice of which site to modify and in what order is a key strategic decision in the design of a synthetic route.

Exemplary Synthetic Application: A General Protocol for the Synthesis of N-Aryl-1-methyl-1,4-diazepan-2-ones

The N-arylation of the 1,4-diazepan-2-one core is a common strategy to introduce pharmacophores that can interact with CNS targets. For instance, the introduction of an aryl group can lead to compounds with potential activity as anxiolytics, antipsychotics, or anticonvulsants.[4] The following is a general, yet detailed, protocol for the synthesis of N-aryl derivatives.

Workflow for N-Arylation

Caption: Synthetic workflow for the N-arylation of 1-Methyl-1,4-diazepan-2-one.

Detailed Step-by-Step Protocol

Step 1: Neutralization of this compound

-

Rationale: The starting material is a hydrochloride salt. The protonated secondary amine is not nucleophilic and will not participate in the desired N-arylation reaction. Therefore, it must be converted to the free base form. A mild inorganic base is sufficient for this purpose, and an aqueous workup will remove the resulting salt.

-

Procedure:

-

To a solution of this compound (1.0 eq) in water (10 mL per gram of starting material), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise with stirring until the pH of the solution is ~9-10 (test with pH paper).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 15 mL per gram of starting material).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 1-Methyl-1,4-diazepan-2-one as an oil or low-melting solid. This material is often used in the next step without further purification.

-

Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

-

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] It allows for the coupling of a wide range of aryl halides with amines under relatively mild conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tuned depending on the specific aryl halide used. Xantphos is a good general-purpose ligand for this type of transformation. Cesium carbonate is often used as the base as it is non-nucleophilic and has good solubility in the reaction solvent.

-

Procedure:

-

To an oven-dried Schlenk flask, add the 1-Methyl-1,4-diazepan-2-one free base (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

-